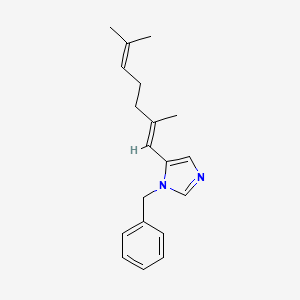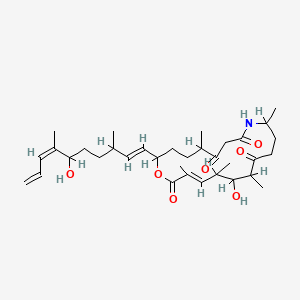![molecular formula C17H24Cl2N2O8 B1234158 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate CAS No. 73387-70-9](/img/structure/B1234158.png)
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate is a compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique bicyclic structure and the presence of chloroethyl groups, which contribute to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane involves the reaction of 1,4-diazabicyclo[2.2.1]heptane with 2-chloroethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems could be employed to ensure consistent production of high-quality material .
Análisis De Reacciones Químicas
Types of Reactions
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Alkylation: The compound can act as an alkylating agent, transferring its chloroethyl groups to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[22
Mecanismo De Acción
The mechanism of action of 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane involves its ability to alkylate DNA. The chloroethyl groups react with the nucleophilic sites on DNA, forming covalent bonds and leading to cross-linking of the DNA strands . This cross-linking disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing cell death. The compound’s specificity for guanine residues in DNA contributes to its effectiveness as an antitumor agent .
Comparación Con Compuestos Similares
Similar Compounds
Nitrogen Mustard: Another alkylating agent with similar DNA-binding properties.
Cyclophosphamide: A widely used chemotherapeutic agent that also alkylates DNA.
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts specific reactivity and biological activity. Its ability to form stable DNA cross-links distinguishes it from other alkylating agents, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
73387-70-9 |
|---|---|
Fórmula molecular |
C17H24Cl2N2O8 |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H18Cl2N2.2C4H4O4/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;2*5-3(6)1-2-4(7)8/h1-9H2;2*1-2H,(H,5,6)(H,7,8)/q+2;;/p-2/b;2*2-1- |
Clave InChI |
MRIVLIZODPMSEJ-SPIKMXEPSA-L |
SMILES |
C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.C(=CC(=O)[O-])C(=O)O.C(=CC(=O)[O-])C(=O)O |
SMILES isomérico |
C1[N+]2(C[N+](C1)(CC2)CCCl)CCCl.C(=C\C(=O)[O-])\C(=O)O.C(=C\C(=O)[O-])\C(=O)O |
SMILES canónico |
C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.C(=CC(=O)[O-])C(=O)O.C(=CC(=O)[O-])C(=O)O |
Sinónimos |
1,4-bis(2'-chloroethyl)-1,4--diazabicyclo(2.2.1)heptane dihydrogen dimaleate DABIS maleate NSC 262266 NSC-262666 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


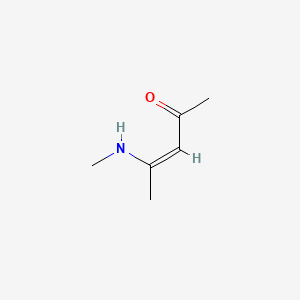
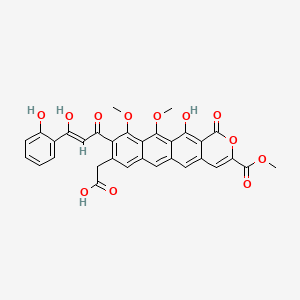


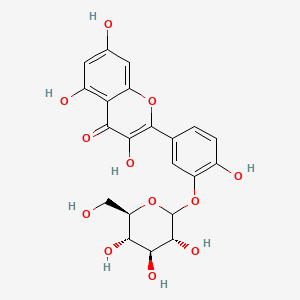
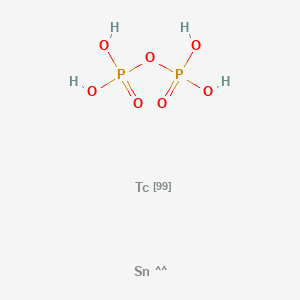
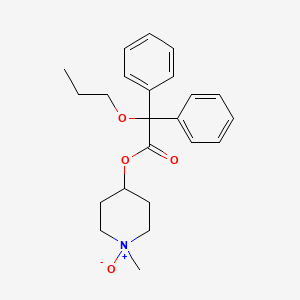
![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)



